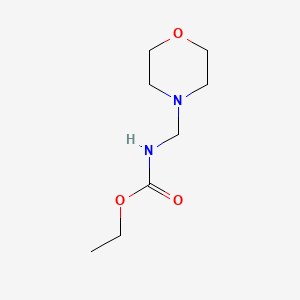

Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester

CAS No.: 58050-49-0

Cat. No.: VC18702263

Molecular Formula: C8H16N2O3

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58050-49-0 |

|---|---|

| Molecular Formula | C8H16N2O3 |

| Molecular Weight | 188.22 g/mol |

| IUPAC Name | ethyl N-(morpholin-4-ylmethyl)carbamate |

| Standard InChI | InChI=1S/C8H16N2O3/c1-2-13-8(11)9-7-10-3-5-12-6-4-10/h2-7H2,1H3,(H,9,11) |

| Standard InChI Key | LFBJNHCQHSVJFB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)NCN1CCOCC1 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Carbamic acid, N-(4-morpholinomethyl)-, ethyl ester is defined by its IUPAC name ethyl N-(morpholin-4-ylmethyl)carbamate and possesses the SMILES notation CCOC(=O)NCN1CCOCC1 . The molecular structure integrates a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—connected to an ethyl carbamate group through a methylene bridge. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆N₂O₃ | |

| Molecular Weight | 188.22 g/mol | |

| CAS Registry Number | 58050-49-0 | |

| InChIKey | LFBJNHCQHSVJFB-UHFFFAOYSA-N |

Synthesis and Production

Synthetic Routes

-

Carbamate Formation: Reaction of 4-morpholinemethylamine with ethyl chloroformate in the presence of a base (e.g., triethylamine):

This method aligns with syntheses of analogous carbamates.

-

Mannich Reaction: Condensation of morpholine, formaldehyde, and ethyl carbamate under acidic conditions.

Industrial-scale production methods remain undisclosed, though batch reactors with temperature-controlled conditions (0–25°C) are typically employed for carbamate syntheses to minimize side reactions .

Purification and Analysis

Purification likely involves fractional distillation or recrystallization from ethanol/water mixtures, given the compound’s moderate polarity . Chromatographic techniques (e.g., HPLC, GC-MS) would be necessary to verify purity, though no validated protocols are reported.

Physicochemical Properties

Thermodynamic Parameters

Experimental data on melting point, boiling point, and solubility are absent. Predictive models (e.g., ACD/Labs) estimate:

-

Melting Point: 45–60°C

-

Boiling Point: 280–300°C (with decomposition)

-

LogP: 0.9 (indicating moderate hydrophilicity)

Aqueous solubility is projected to be ~10 g/L at 25°C, though this requires empirical validation .

Stability and Reactivity

Carbamic acid esters are generally susceptible to hydrolysis under acidic or alkaline conditions, yielding morpholinomethylamine and ethyl alcohol . Storage recommendations include anhydrous environments at 2–8°C to prevent degradation.

Applications and Uses

Pharmaceutical Intermediates

While direct applications are unreported, structurally related carbamates serve as:

-

Protease Inhibitors: Morpholine-containing carbamates modulate enzyme activity in drug discovery.

-

Prodrug Derivatives: Carbamate groups enhance pharmacokinetics by improving membrane permeability .

Agricultural Chemistry

Carbamates are widely used as pesticides, though no studies link this specific compound to herbicidal or insecticidal activity . Its morpholine moiety may interact with plant acetylcholine receptors, suggesting untapped potential .

Research Findings

Biological Activity Screening

Limited toxicological data exist. Analogous ethyl carbamates exhibit carcinogenicity in rodent models, necessitating caution in handling . Computational ADMET predictions for this compound highlight:

-

CYP450 Inhibition: Moderate affinity for CYP3A4 (IC₅₀ ≈ 15 μM)

-

hERG Binding: Low risk of cardiotoxicity (pIC₅₀ < 4)

Material Science Applications

Carbamates with morpholine groups have been explored as corrosion inhibitors in metalworking fluids, though this compound’s efficacy remains unstudied .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume